N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide
Overview
Description
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the phenyl groups and the methoxyphenoxyacetamide moiety. The key steps include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of phenyl groups: Phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the methoxyphenoxyacetamide moiety: This involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride, which is then reacted with the pyrazole derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential cytotoxic activity against cancer cell lines.
Biological Studies: The compound has been evaluated for its antimicrobial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. In the context of its cytotoxic activity, it is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
Uniqueness
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-31-22-12-14-23(15-13-22)32-18-24(30)27-26-16-20-17-29(21-10-6-3-7-11-21)28-25(20)19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)/b26-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELRHTJVZWGOOW-QQXSKIMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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